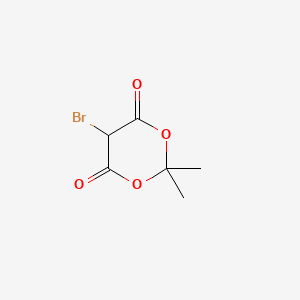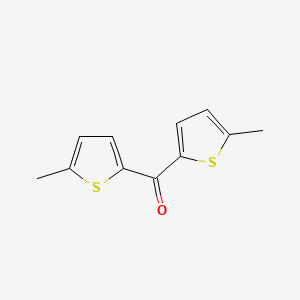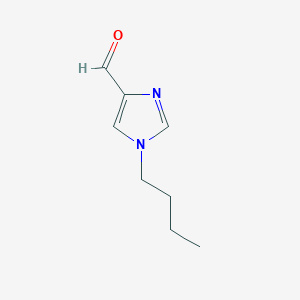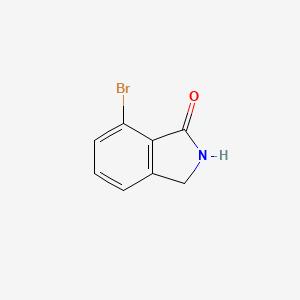![molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3](/img/structure/B1284172.png)
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, also known as 3-benzylazabicyclononane, is a bicyclic organic compound that is used in a variety of scientific research applications. It is an important intermediate for the synthesis of many pharmaceutical agents and natural products. This compound is a versatile compound that can be used in a variety of synthetic pathways. It is a key intermediate in the synthesis of many biologically active compounds, and its chemical properties make it a valuable tool in the laboratory.
Scientific Research Applications
Crystal Structure Analysis
- The compound exhibits a pseudo-mirror plane in its crystal structure, with a double chair conformation and equatorial orientations of substituents. This structure is significant for understanding molecular interactions and designing targeted molecular frameworks (Parthiban et al., 2009).
NMR Spectroscopy Studies
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one and its derivatives have been studied using NMR techniques, providing insights into their stereochemical properties. This information is crucial for pharmacological and chemical synthesis applications (Park et al., 2011).
Synthesis and Derivative Formation
- The compound serves as a precursor in synthesizing various derivatives, demonstrating versatility in chemical reactions. These derivatives include amides, Schiff bases, and isothiocyanates, which are relevant in pharmacological research (Moskalenko et al., 2011).
Conformational Behavior Studies
- Investigations into the conformational behavior of this compound and its derivatives help in understanding their molecular dynamics. This information is valuable for drug design and predicting molecular interactions (Arias-Pérez et al., 1997).
Chemical and Spectral Properties
- Research into the chemical and spectral properties of this compound and its thia-derivative provides a foundation for further modifications and applications in synthetic chemistry (Ho et al., 1997).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, including condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of potassium carbonate .
Biochemical Pathways
The compound is known to undergo reactions that lead to the formation of various derivatives, including amides, Schiff bases, and isothiocyanates
Result of Action
The compound’s reactions lead to the formation of various derivatives, which could potentially have different molecular and cellular effects .
Action Environment
It is known that the compound’s reactions can be influenced by the presence of certain substances, such as potassium carbonate .
Biochemical Analysis
Biochemical Properties
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene . These interactions often result in the formation of amides, Schiff bases, and isothiocyanates, which are crucial in various biochemical pathways. The nature of these interactions involves catalytic hydrogenation and condensation reactions, highlighting the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidation of alcohols, leading to the formation of carbonyl compounds . These changes in cellular metabolism can have downstream effects on cell signaling and gene expression, ultimately impacting cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a catalyst in oxidation reactions, particularly in the presence of nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl . This catalytic activity involves the formation of stable intermediates that facilitate the conversion of substrates into products. Additionally, the compound’s ability to form Schiff bases and isothiocyanates suggests its role in enzyme inhibition or activation, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound’s activity may diminish over time, potentially due to degradation or interaction with other cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects, where the compound’s activity changes abruptly at certain concentrations, have also been reported, necessitating careful dosage control in research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the oxidation of alcohols to carbonyl compounds is a key aspect of its metabolic activity . Additionally, its interactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene suggest its involvement in amide and isothiocyanate formation, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its site of action. This precise localization is essential for the compound’s efficacy in modulating biochemical pathways and cellular processes.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUMUDCNSLOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576130 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81879-64-3 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one in the synthesis of atisine?
A1: this compound, specifically its dimethyl 1,5-dicarboxylate derivative, serves as the starting material in the synthesis of (+)-(1R,5R)-3-benzyl-1-methoxymethyloxymethyl-5-methyl-9-methylene-3-azabicyclo [3.3.1] nonane. This latter compound is a key chiral intermediate in the synthesis of atisine, a diterpenoid alkaloid with potential biological activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)



![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)


![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)


![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)
